molecular formula C18H26Cl2N4O3S B13383300 2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride

2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride

Cat. No.: B13383300
M. Wt: 449.4 g/mol
InChI Key: ILDBNQGLZFSHQZ-UHFFFAOYSA-N
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Description

2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a unique structure that includes a diazepane ring, an isoquinoline moiety, and a sulfonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the diazepane ring, followed by the introduction of the isoquinoline moiety and the sulfonyl group. Common reagents used in these reactions include amines, sulfonyl chlorides, and isoquinoline derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The sulfonyl group and the diazepane ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the isoquinoline moiety and the sulfonyl group distinguishes it from other similar compounds, making it a valuable target for further research .

Biological Activity

2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone; dihydrochloride (CAS No. 913844-45-8) is a synthetic compound with a complex molecular structure that includes functional groups such as amino, sulfonyl, and diazepane. Its unique configuration suggests potential applications in pharmacology and biochemistry, particularly in the modulation of biological pathways associated with various diseases.

Molecular Structure and Properties

The molecular formula of the compound is C18H26Cl2N4O3SC_{18}H_{26}Cl_2N_4O_3S, with a molar mass of 449.40 g/mol. The compound features a chiral center, which may influence its biological activity and interactions with molecular targets.

PropertyValue
Molecular FormulaC18H26Cl2N4O3S
Molar Mass449.40 g/mol
CAS Number913844-45-8
Chiral CenterYes

Research indicates that compounds similar to 2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone may act as RORγt inverse agonists , targeting Th17 cells involved in autoimmune diseases. This mechanism is critical for developing treatments for conditions like psoriasis and rheumatoid arthritis .

Pharmacological Studies

Pharmacological studies have demonstrated that derivatives of this compound can exhibit significant bioavailability and therapeutic effects at lower doses compared to existing treatments. For example, a related compound showed an oral bioavailability of 48.1% in mice, effectively treating psoriasis without adverse effects over two weeks .

Study on Autoimmune Diseases

A recent study explored the efficacy of RORγt inverse agonists in mouse models for autoimmune diseases. The study found that the administration of these compounds led to a marked reduction in disease severity and inflammatory markers, suggesting that 2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone could be a promising candidate for further research .

In Vitro Studies

In vitro experiments using peripheral blood mononuclear cells demonstrated that the compound could inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18 while having minimal impact on other cytokines like TNF-alpha and IL-6. This selectivity indicates potential for targeted therapies with reduced side effects .

Properties

Molecular Formula

C18H26Cl2N4O3S

Molecular Weight

449.4 g/mol

IUPAC Name

2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride

InChI

InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H

InChI Key

ILDBNQGLZFSHQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl

Origin of Product

United States

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